REACTION_CXSMILES
|
[CH2:1]([O:5][C:6]1[C:10]([C:11](O)=[O:12])=[C:9]([CH3:14])[O:8][N:7]=1)[CH:2]([CH3:4])[CH3:3].C(N(CC)CC)C.ClC(OCC)=O.[BH4-].[Na+]>O1CCCC1.O>[CH2:1]([O:5][C:6]1[C:10]([CH2:11][OH:12])=[C:9]([CH3:14])[O:8][N:7]=1)[CH:2]([CH3:4])[CH3:3] |f:3.4|
|
Name
|
3-isobutoxy-5-methyl-isoxazole-4-carboxylic acid
|
Quantity
|
146 mg
|
Type
|
reactant
|
Smiles
|
C(C(C)C)OC1=NOC(=C1C(=O)O)C
|
Name
|
|
Quantity
|
74 mg
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
80 mg
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
69 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
WASH
|
Details
|
the filter cake washed with tetrahydrofuran (4 mL)
|
Type
|
CONCENTRATION
|
Details
|
After 2 h the mixture was concentrated in vacuo
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
diluted with NaOH (2 N, 4 mL)
|
Type
|
CUSTOM
|
Details
|
then dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)OC1=NOC(=C1CO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 111 mg | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |